Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorobenzyl group and a phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to varied biological activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Another triazolopyrimidine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Biological Activity
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral effects, supported by data tables and relevant case studies.
The compound's molecular formula is C23H23ClN4O2S, with an exact mass of 454.123 u. The structure includes a triazolo-pyrimidine core which is known for its bioactive potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant antiproliferative effects against various human cancer cell lines.
Case Study: ERK Signaling Pathway Inhibition
A notable study demonstrated that derivatives of triazolo[1,5-a]pyrimidine can inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition resulted in reduced cell proliferation and induced apoptosis in MGC-803 cells (gastric cancer) . The most active compound in this study showed an IC50 value of 3.91 μM against MCF-7 breast cancer cells.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
H12 | MGC-803 | 3.91 | ERK pathway inhibition |
H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Antibacterial Activity
This compound also demonstrates antibacterial activity . A subset of related compounds has shown efficacy against Enterococcus faecium, a pathogen increasingly prevalent in clinical settings . The synthesis of these compounds involved a Biginelli-like reaction which produced derivatives with good narrow-spectrum activity.
Antibacterial Efficacy Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. faecium | 12.5 μg/mL |
Compound B | E. faecium | 25 μg/mL |
Antiviral Activity
Preliminary investigations into the antiviral properties of triazolo-pyrimidines have indicated potential effectiveness against various viral infections. The antiviral evaluation of synthesized compounds suggested that some derivatives could inhibit viral replication effectively .
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)16-12-23-20-24-21(29-13-15-10-6-7-11-17(15)22)25-26(20)18(16)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
XFTDAFAMIMPIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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